6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid
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Overview
Description
6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds . This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid involves several steps, typically starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its role in biological pathways and its potential as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other prostaglandins and related molecules, such as:
- Prostaglandin E2
- Prostaglandin F2α
- Thromboxane A2
Uniqueness
What sets 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGSZQDCVYMZGQ-YQQXMBKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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